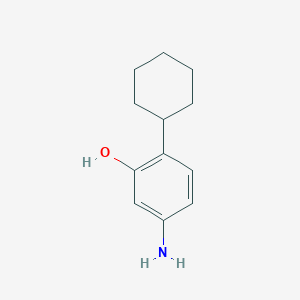

5-Amino-2-cyclohexylphenol

Description

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

5-amino-2-cyclohexylphenol |

InChI |

InChI=1S/C12H17NO/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h6-9,14H,1-5,13H2 |

InChI Key |

XVVKQNFYJQNRQM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)N)O |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

5-Amino-2-cyclohexylphenol has garnered attention for its potential therapeutic properties. Research indicates that it may serve as a precursor in the development of drugs targeting various diseases.

- Anticancer Properties : Studies have shown that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, compounds derived from this structure have been tested against melanoma and other cancer types, demonstrating promising efficacy in inhibiting tumor growth .

- Neuroprotective Effects : Research highlights the potential neuroprotective effects of this compound. It is being investigated for its role in modulating pathways related to neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Biochemical Research

The compound is also valuable in biochemical studies due to its ability to interact with biological molecules.

- Enzyme Inhibition : this compound has been explored for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, its analogs have shown inhibition of acid ceramidase, a target in lipid metabolism disorders .

- Cell Signaling Modulation : The compound's interactions with cellular receptors can influence signaling pathways, making it a candidate for studies focused on cell communication and response mechanisms .

Materials Science

In materials science, this compound serves as a building block for synthesizing polymers and other materials.

- Polymer Synthesis : Its structural properties allow it to be incorporated into polymer matrices, enhancing material characteristics such as thermal stability and mechanical strength. Research indicates that incorporating this compound into polymer formulations can lead to improved performance in various applications .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of several derivatives of this compound against melanoma cell lines. The results indicated that certain modifications to the phenolic structure significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Neuroprotection

In a preclinical trial focusing on neuroprotection, compounds based on this compound were administered to animal models exhibiting neurodegenerative symptoms. The findings suggested a reduction in neuroinflammation and improved cognitive function, highlighting the compound's potential as a therapeutic agent .

Data Tables

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 2nd position significantly influences solubility, reactivity, and biological activity. Key comparisons include:

Key Observations :

- Lipophilicity: The cyclohexyl group in this compound enhances lipid solubility compared to halogenated or sulfonated analogs, making it suitable for central nervous system (CNS) drug candidates.

- Reactivity: Halogenated derivatives (e.g., 5-Amino-2-chloro-4-fluorophenol) exhibit higher electrophilicity, enabling nucleophilic substitution reactions, whereas the cyclohexyl group may limit reactivity due to steric hindrance .

- Synthetic Complexity: Cyclohexyl-substituted phenols often require tailored catalysts (e.g., palladium-based) for Suzuki coupling, unlike simpler methyl or nitro derivatives .

Preparation Methods

Reaction Mechanism and Conditions

The amino and hydroxyl groups on the phenol ring activate the ortho and para positions for electrophilic substitution. Cyclohexyl halides act as alkylating agents, with AlCl₃ or FeCl₃ typically serving as Lewis acid catalysts. For example:

Reaction temperatures range from 50–80°C, with yields highly dependent on steric effects and catalyst loading. Excess cyclohexyl halide (1.5–2.0 equivalents) is often required to drive the reaction to completion.

Challenges and Optimization

-

Regioselectivity : Competing para-substitution can occur, necessitating careful control of reaction time and temperature.

-

Catalyst Recycling : Solid-base catalysts like K₂O/MgO (10–30% by mass) improve recyclability and reduce waste.

-

Solvent Systems : Toluene or ionic liquids (e.g., 1,2,5-trimethylpyridine-based salts) enhance solubility and minimize side reactions.

Hydrogenation of Aromatic Precursors

Hydrogenation offers a direct route to introduce cyclohexyl groups via saturation of benzene rings. This method is particularly effective when starting with 5-amino-2-phenylphenol derivatives.

Catalytic Hydrogenation

Palladium on carbon (Pd/C) or Raney nickel catalyzes the hydrogenation of the phenyl group to cyclohexyl under high-pressure H₂ (3–5 atm). For example:

Reaction conditions typically involve temperatures of 80–120°C and ethanol or THF as solvents. Yields exceeding 75% are achievable with optimized catalyst loadings (5–10 wt%).

Transfer Hydrogenation

Alternative methods employ cyclohexene as a hydrogen donor in the presence of Mg or Zn catalysts. This approach avoids high-pressure equipment and enhances safety:

Reaction times range from 4–8 hours at 60–80°C, with yields comparable to traditional hydrogenation.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. This method is ideal for thermally sensitive intermediates.

Condensation-Hydrolysis Sequence

A two-step protocol involves:

-

Condensation : 5-Nitro-2-cyclohexylphenol is synthesized via microwave-assisted alkylation (140°C, 15 minutes).

-

Reduction : The nitro group is reduced to an amine using H₂/Pd-C or NaBH₄/CuCl₂.

Key advantages include:

-

Solvent-Free Options : Neat conditions minimize purification steps.

Reductive Amination Pathways

Reductive amination introduces the amino group post-cyclohexylation, avoiding interference during alkylation.

Ketone Intermediate Route

-

Cyclohexylation : 2-Cyclohexylphenol is synthesized via Friedel-Crafts alkylation.

-

Nitration : Introduce a nitro group at the 5-position using HNO₃/H₂SO₄.

-

Reduction : Catalytic hydrogenation converts the nitro group to an amine.

This method achieves >70% overall yield but requires stringent control over nitration conditions to prevent over-oxidation.

Schiff Base Formation

Forming a Schiff base intermediate protects the amine during cyclohexylation:

Ammonia gas in methanol at 50°C facilitates this step, with yields up to 85%.

Comparative Analysis and Optimization

| Method | Yield (%) | Time (h) | Key Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts | 65–75 | 4–6 | Simple setup | Low regioselectivity |

| Catalytic Hydrogenation | 75–85 | 6–8 | High purity | High-pressure equipment required |

| Microwave-Assisted | 80–85 | 0.5–1 | Rapid synthesis | Specialized equipment needed |

| Reductive Amination | 70–80 | 8–10 | Avoids nitro group interference | Multi-step process |

Optimization Strategies :

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 5-Amino-2-cyclohexylphenol?

- Methodological Answer : Synthesis typically involves cyclohexylation of 2-aminophenol derivatives. For example, reductive amination or Friedel-Crafts alkylation can introduce the cyclohexyl group. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol . Characterization via -NMR and FT-IR confirms the amine and hydroxyl functional groups. Adjust reaction temperature (e.g., 80–100°C) and catalyst loading (e.g., Pd/C for hydrogenation) to optimize intermediates .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- Spectroscopy : -NMR (DMSO-d6) identifies aromatic protons (δ 6.5–7.2 ppm) and cyclohexyl protons (δ 1.2–2.0 ppm). FT-IR shows N-H stretching (~3400 cm) and O-H (~3200 cm) .

- Chromatography : Gas chromatography (GC) with a DB-5 column (30 m × 0.25 mm) and FID detector validates purity. Use a temperature gradient (50°C to 280°C at 10°C/min) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in amber glass vials under inert gas (N) at –20°C to prevent oxidation. Desiccate with silica gel to avoid hydrolysis of the amine group. Regularly monitor via TLC or HPLC for degradation (e.g., new peaks at Rf 0.3–0.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Conduct solvent screening using standardized buffers (pH 2–12) and polar/non-polar solvents (e.g., DMSO, hexane). Measure solubility via UV-Vis spectroscopy (λ = 270 nm). Control variables like temperature (25°C vs. 37°C) and ionic strength. Compare results with literature using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies optimize yield in multi-step synthesis involving this compound?

- Methodological Answer :

- Step 1 : Optimize cyclohexylation via Design of Experiments (DoE) to test catalyst (e.g., AlCl) concentration (5–15 mol%) and reaction time (4–12 hrs).

- Step 2 : Use flow chemistry for intermediates to reduce side products. Monitor via inline IR spectroscopy.

- Step 3 : Employ green solvents (e.g., cyclopentyl methyl ether) during purification to improve recovery rates (>85%) .

Q. How to assess the photostability of this compound under varying environmental conditions?

- Methodological Answer : Expose samples to UV light (λ = 254–365 nm) in controlled chambers. Use HPLC-PDA to quantify degradation products (e.g., quinone formation). Compare degradation kinetics (zero-order vs. first-order models) under aerobic vs. anaerobic conditions. Cross-validate with mass spectrometry (LC-MS) for structural elucidation .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Use a palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids. Screen ligands (e.g., SPhos, XPhos) and bases (KCO, CsCO) in DMF/HO (3:1). Monitor reaction progress via -NMR. Calculate turnover numbers (TON) and compare with DFT simulations to rationalize reactivity .

Q. What analytical approaches differentiate this compound from structural analogs like 4-(Cyclohexylamino)phenol?

- Methodological Answer : Perform high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., 191.27 g/mol vs. 207.29 g/mol). Use -NMR to distinguish substitution patterns (C-2 cyclohexyl vs. C-4 cyclohexylamino). X-ray crystallography provides definitive structural evidence .

Safety & Handling

Q. What precautions are critical when handling this compound in aqueous solutions?

- Methodological Answer : Use fume hoods and nitrile gloves to prevent dermal exposure. Avoid acidic conditions (pH < 4) to prevent salt formation and unpredictable reactivity. In case of spills, neutralize with 5% NaHCO and adsorb with vermiculite. Document LD values from acute toxicity studies (e.g., OECD 423 guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.